molecular formula C17H16N2O4 B2896115 (E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide CAS No. 1448140-08-6

(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide

Cat. No. B2896115
M. Wt: 312.325
InChI Key: CPHZXGLFXOQPKS-GORDUTHDSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to (E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide focuses on their synthesis and structural characterization. For instance, the synthesis and X-ray diffraction data of acryloylated 2,3-dihydrobenzo[b]furan derivatives provide insights into the molecular structure and crystallization patterns of these compounds. Such studies are fundamental for understanding the chemical properties and potential applications of these molecules in material science and pharmacology (Sandoval et al., 2012).

Mitigation of Toxic Compounds in Food

The research on acrylamide and furanic compounds, which are related to the structure of the chemical , sheds light on their formation in heat-treated foods and their potential health risks. Strategies to mitigate these compounds in food products have been extensively studied, highlighting the importance of understanding the chemical reactions and interactions of furan-related compounds for food safety and public health (Anese et al., 2013).

Medicinal Chemistry and Drug Design

Compounds featuring the furan moiety and related structural elements have been explored for their potential in drug design and pharmacological applications. For example, novel acrylonitriles with furan substitutions have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, demonstrating the role of furan derivatives in the development of new anticancer agents (Sa̧czewski et al., 2004).

High-Performance Materials

The synthesis of novel furan-containing benzoxazine monomers and their polymerization to form high-performance thermosets exemplifies the application of furan derivatives in material science. These materials exhibit superior thermal and mechanical properties, making them suitable for advanced engineering applications (Wang et al., 2014).

Organic Synthesis and Chemical Reactions

The exploration of reactions involving furan derivatives, such as the trapping of cyclic seven-membered allenamides with furan to synthesize novel tetrahydroazepinones, demonstrates the versatility of furan compounds in organic synthesis. These studies contribute to the development of new synthetic methodologies and the discovery of novel compounds with potential applications in medicinal chemistry and material science (Schurgers et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.


Please note that without specific information on “(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide”, these are just general descriptions of what each type of analysis might involve. If you have more information about the compound or if it is known under a different name, I may be able to provide more specific information.


properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-19-7-9-23-15-4-3-13(10-14(15)17(19)21)18-16(20)5-2-12-6-8-22-11-12/h2-6,8,10-11H,7,9H2,1H3,(H,18,20)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZXGLFXOQPKS-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide

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